molecular formula C38H52N6O7 B194267 8-epi Atazanavir CAS No. 1292296-09-3

8-epi Atazanavir

Cat. No. B194267
M. Wt: 704.9 g/mol
InChI Key: AXRYRYVKAWYZBR-SYEZAVJTSA-N
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Description

Atazanavir is an antiviral protease inhibitor used in combination with other antiretrovirals for the treatment of HIV . It is an azapeptide of the protease inhibitor (PI) drug class because it selectively inhibits HIV genotype I (HIV-I) protease, an enzyme critical for HIV-1 virion maturation .


Synthesis Analysis

The synthesis of the biaryl-hydrazine unit of Atazanavir, an important HIV protease inhibitor, was prepared in a three-step continuous flow sequence in 74% overall yield . The synthesis involved Pd-catalyzed Suzuki–Miyaura cross-coupling, followed by hydrazone formation and a subsequent hydrogenation step . Another study showed that (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane (1b), a key for the synthesis of the antiviral drug atazanavir, can be obtained via the stereoselective bioreduction of (3 S )-3-( N -Boc-amino)-1-chloro-4-phenyl-butanone (1a) with short-chain dehydrogenase/reductase (SDR) .


Molecular Structure Analysis

The structure of HIV-1 protease bound to atazanavir showed that the ability of atazanavir to maintain its binding affinity for variants containing some resistance mutations is due to its unique interactions with flap residues .


Chemical Reactions Analysis

Atazanavir is primarily eliminated through bile (79% of administered dose) and the secondary route is through urine (13% of administered dose excreted as metabolites) . Clearance of Atazanavir is primarily through hepatic metabolism via UGT1A1 .


Physical And Chemical Properties Analysis

The molecular formula of Atazanavir is C38H52N6O7 and its molecular weight is 704.86 .

Scientific Research Applications

HIV Treatment and Management

Atazanavir is primarily recognized for its role in treating HIV. It acts as an effective protease inhibitor in HIV therapy, suitable for both antiretroviral-naive and experienced patients (Havlir & O'Marro, 2004). This medication has been found to improve virological and immunological markers in HIV-1 infection, and is often used in combination with other antiretroviral drugs (Croom, Dhillon & Keam, 2009).

Potential in Treating COVID-19

Atazanavir has been identified as a potential therapeutic agent for COVID-19, demonstrating inhibitory potency against SARS-CoV-2. This is based on a study utilizing a deep learning model to predict drugs that may act on the novel coronavirus (Beck, Shin, Choi, Park & Kang, 2020).

Impact on Cardiovascular Health

A study examining the long-term oral administration of atazanavir revealed its potential in attenuating myocardial infarction-induced cardiac fibrosis. This suggests a possible protective role of atazanavir in cardiovascular health, especially in the context of myocardial infarction (Zhang, Zhang, Li, Tian & Jiang, 2018).

Pharmacokinetics and Drug Interactions

Research on atazanavir's pharmacokinetics and interactions with other drugs is vital for optimizing its clinical use. Studies have evaluated its behavior when co-administered with other medications, providing insights into its absorption, metabolism, and potential drug-drug interactions (Heine, Hillebrand, Rosing, van Gorp, Mulder, Beijnen & Huitema, 2009).

Safety And Hazards

Atazanavir can cause multiple adverse side effects in the form of liver diseases including elevations in serum aminotransferase, indirect hyper-bilirubinemia, and idiosyncratic acute liver injury . Transient grade 3–4 hyperbilirubinemia was the main adverse outcome reported .

Future Directions

Long-acting cabotegravir plus rilpivirine is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . The use of atazanavir/ritonavir in children and adolescents needs further investigation, but remains a suitable option for a preferred second-line antiretroviral regimen .

properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-SYEZAVJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629138
Record name Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-epi Atazanavir

CAS RN

1292296-09-3
Record name Atazanavir S,R,S,S-diastereomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292296093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATAZANAVIR S,R,S,S-DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQX656EUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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